2-{2-[(2-Sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one
Description
This compound features a multifunctional structure integrating a sulfanylidene dihydroquinazolinone core, a thiazole ring linked via an amino group, and a piperazine-ethanone moiety substituted with a trifluoromethylphenyl group. The quinazolinone scaffold is recognized for its role in kinase inhibition and antimicrobial activity , while the thiazole ring contributes to electron-withdrawing effects and hydrogen bonding capacity.
Properties
IUPAC Name |
2-[2-[(Z)-(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]-1,3-thiazol-4-yl]-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N6OS2/c25-24(26,27)15-4-3-5-17(12-15)32-8-10-33(11-9-32)20(34)13-16-14-36-23(28-16)31-21-18-6-1-2-7-19(18)29-22(35)30-21/h1-7,12,14,18H,8-11,13H2,(H,28,30,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVFDZJYCPYNAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CC3=CSC(=N3)N=C4C5C=CC=CC5=NC(=S)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CC3=CSC(=N3)/N=C\4/C5C=CC=CC5=NC(=S)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[(2-Sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one is a complex molecule that exhibits various biological activities. This article provides an overview of its biological properties, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 421.45 g/mol. The structure incorporates several key moieties:
- Dihydroquinazoline : Known for its diverse biological activities, including anticancer and antimicrobial properties.
- Thiazole : Associated with various therapeutic effects such as anti-inflammatory and antimicrobial activities.
- Piperazine : Often linked to neuroactive properties and used in the development of antidepressants and antipsychotics.
1. Anticancer Activity
Research indicates that compounds containing quinazoline and thiazole moieties exhibit significant anticancer properties. For instance, derivatives with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that thiazole derivatives could effectively target cancer cells by disrupting their metabolic pathways .
2. Antimicrobial Properties
The compound's thiazole component is known for its antimicrobial activity. Thiazoles have been reported to possess broad-spectrum antibacterial and antifungal properties. In vitro studies have shown that thiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
3. Neuropharmacological Effects
Piperazine derivatives are often evaluated for their neuropharmacological effects. The inclusion of a trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier. Preliminary studies suggest that similar compounds may exhibit anxiolytic and antidepressant effects .
4. Anti-inflammatory Activity
Compounds with a quinazoline backbone have shown promise in reducing inflammatory responses in various models. The anti-inflammatory activity is likely mediated through the inhibition of pro-inflammatory cytokines .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuropharmacological effects.
- Cell Cycle Interference : Similar compounds have been shown to cause cell cycle arrest in cancer cells, leading to apoptosis.
Case Study 1: Anticancer Activity
A study involving a series of quinazoline derivatives demonstrated that modifications at the 2-position significantly enhanced anticancer activity against various cancer cell lines, including breast and lung cancer cells. The most active compound exhibited an IC50 value in the low micromolar range .
Case Study 2: Antimicrobial Efficacy
In a comparative study of thiazole derivatives, one compound showed potent activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) below 10 µg/mL, indicating strong antimicrobial potential .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Studies have indicated that compounds containing quinazoline derivatives exhibit significant anticancer properties. The presence of the thiazole moiety may enhance this activity through mechanisms involving apoptosis and cell cycle arrest.
- A case study demonstrated that similar compounds showed efficacy against various cancer cell lines, suggesting that this compound could be evaluated for similar effects .
-
Antimicrobial Properties :
- Research has shown that thiazole derivatives possess antimicrobial activity. The compound's structure suggests potential efficacy against bacterial and fungal infections.
- A related study highlighted the antibacterial effects of thiazole-containing compounds against resistant strains of bacteria, indicating a promising area for exploration .
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Neurological Applications :
- The piperazine group in the compound is associated with neuropharmacological effects. Compounds with similar structures have been investigated for their potential in treating neurological disorders such as depression and anxiety.
- Preliminary findings suggest that modifications to the piperazine ring can lead to enhanced serotonin receptor affinity, which may be beneficial in developing new antidepressants .
Pharmacological Studies
The pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies focusing on:
- Absorption : Evaluating how well the compound is absorbed in biological systems.
- Distribution : Understanding how the compound distributes within tissues and organs.
- Metabolism : Investigating metabolic pathways to predict its behavior in vivo.
- Excretion : Assessing how the body eliminates the compound.
These studies are essential for determining appropriate dosages and potential side effects.
Case Studies
Several case studies have been documented regarding similar compounds:
- A study published in Nature Reviews Drug Discovery discussed the synthesis and evaluation of quinazoline derivatives, noting their effectiveness against specific cancer types .
- Another research article in Pharmaceutical Research examined the structure-activity relationship (SAR) of thiazole-containing compounds, revealing insights into how modifications can enhance biological activity .
Comparison with Similar Compounds
Table 2: Piperazine Substituent Effects
Thiazole-Linked Compounds
The thiazole-amino linkage differentiates the target compound from ’s thiazol-2-amines. The amino group may facilitate hydrogen bonding with biological targets, whereas methyl or phenyl substituents in prioritize hydrophobic interactions .
Physicochemical Properties
- Solubility : The piperazine and sulfanylidene groups may enhance water solubility, but the trifluoromethylphenyl group counteracts this via hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
